Ortho-Methoxy vs. Para-Methoxy Regioisomerism – Consequences for Antibacterial SAR Within the Same Formula Class
The target compound and its para-methoxy regioisomer (1-(2-furoyl)-4-(4-methoxybenzyl)piperazine) share the identical molecular formula C₁₇H₂₀N₂O₃ and molecular weight (300.35 g/mol) but differ fundamentally in the ring position of the methoxy substituent . In the Abbasi et al. (2018) series, varying aryl substitution produced a range of MIC values across five bacterial strains (S. typhi, E. coli, P. aeruginosa, B. subtilis, S. aureus), with the most potent analog (3e, 2-bromobenzyl) reaching MIC 7.52 ± 0.μg/mL against S. Typhi [1]. The ortho-methoxy substitution introduces steric hindrance that restricts rotational freedom of the benzyl group relative to the piperazine ring, altering the conformational ensemble accessible for target engagement—an effect absent in the para-substituted isomer. Ortho-substituted N-arylpiperazines have been shown in broader SAR studies to exhibit distinct receptor-binding profiles compared to their para counterparts due to altered dihedral angle preferences [2].
| Evidence Dimension | Regioisomer-dependent antibacterial activity (positional SAR) |
|---|---|
| Target Compound Data | 2-Methoxybenzyl (ortho) substitution; member of 3a–j series showing 'decent inhibitory' activity; specific MIC values reported in Abbasi 2018 full text |
| Comparator Or Baseline | 4-Methoxybenzyl (para) regioisomer (also C₁₇H₂₀N₂O₃); 2-bromobenzyl analog 3e: MIC 7.52 μg/mL (S. Typhi); ciprofloxacin: MIC 7.45 μg/mL |
| Quantified Difference | Qualitative difference across 5-strain panel; most active series member (3e) showed 7.52 μg/mL vs. ciprofloxacin 7.45 μg/mL; ortho-methoxy expected to differ from para based on SAR gradient within series |
| Conditions | In vitro broth microdilution; Gram-negative (S. typhi, E. coli, P. aeruginosa) and Gram-positive (B. subtilis, S. aureus) bacteria; reference standard ciprofloxacin |
Why This Matters
Procurement of the wrong regioisomer (para-methoxy instead of ortho-methoxy, or vice versa) will yield a compound with a different antibacterial potency and spectrum, compromising experimental reproducibility in antimicrobial screening cascades.
- [1] Abbasi MA, Nazeer MM, Rehman A, Siddiqui SZ, Hussain G, Shah SAA, Ahmad I, Shahid M, Sarwar MS. Synthesis of 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives as suitable antibacterial agents with mild cytotoxicity. Pak J Pharm Sci. 2018 Nov;31(6):2477-2485. PMID: 30473521. View Source
- [2] Khadka P, Bartholomew J, Ullah I, Rudrawar S, Nasser SA, Golub AG. The Structure-Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. Molecules. 2016;21(10):1274. View Source
